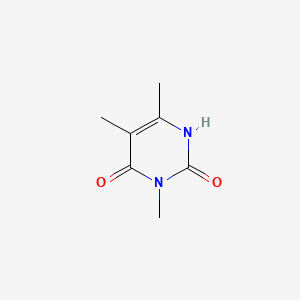
Uracil, 3,5,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3,5,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound is characterized by the addition of three methyl groups at the 3rd, 5th, and 6th positions of the uracil ring. The presence of these methyl groups significantly alters the chemical and physical properties of the molecule, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trimethyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 3,5,6-trimethyluracil follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,6-Trimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trimethyluracil ketones, while reduction can produce trimethyluracil alcohols.
Wissenschaftliche Forschungsanwendungen
3,5,6-Trimethyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of pyrimidine derivatives.
Biology: The compound is used in studies related to nucleic acid chemistry and the role of modified nucleobases in genetic regulation.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5,6-trimethyluracil involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, potentially altering their structure and function. This can affect processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyluracil
- 5-Methyluracil (Thymine)
- 6-Methyluracil
- 1,3-Dimethyluracil
These compounds highlight the diversity of uracil derivatives and their varying roles in scientific research and applications.
Eigenschaften
CAS-Nummer |
31408-09-0 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3,5,6-trimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-7(11)9(3)6(4)10/h1-3H3,(H,8,11) |
InChI-Schlüssel |
JXAVGTALFKNUHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















